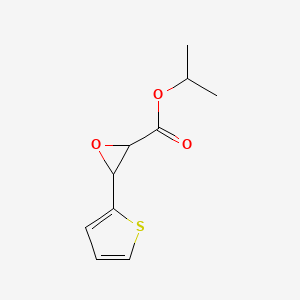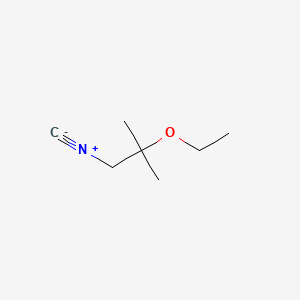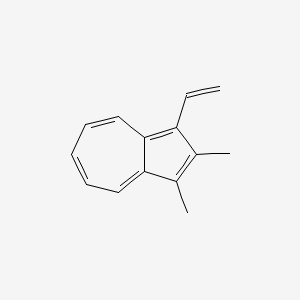
1-Ethenyl-2,3-dimethylazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-2,3-dimethylazulene is an organic compound belonging to the azulene family, characterized by its unique structure featuring a seven-membered ring fused to a five-membered ring. This compound is notable for its vibrant blue color, which is a result of its conjugated pi-electron system. Azulenes are known for their aromatic properties and have been studied for various applications in chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,3-dimethylazulene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dimethyl-1,3-butadiene with ethynylbenzene in the presence of a catalyst can yield this compound. The reaction typically requires elevated temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: 1-Ethenyl-2,3-dimethylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic substitution reactions are common, where the azulene ring reacts with electrophiles such as bromine or nitric acid to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrogenated azulene derivatives.
Substitution: Brominated or nitrated azulene compounds.
科学研究应用
1-Ethenyl-2,3-dimethylazulene has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying aromaticity and electronic properties of azulenes. Its derivatives are used in the synthesis of complex organic molecules.
Biology: Research has investigated its potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine: The compound’s derivatives are being studied for their potential use in drug development, particularly in targeting specific biological pathways.
Industry: Azulene derivatives, including this compound, are used in the production of dyes and pigments due to their intense coloration.
作用机制
The mechanism by which 1-ethenyl-2,3-dimethylazulene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated pi-electron system allows it to participate in electron transfer reactions, influencing various biochemical pathways. For instance, its anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.
相似化合物的比较
Azulene: The parent compound of 1-ethenyl-2,3-dimethylazulene, known for its aromatic properties and blue color.
1-Methylazulene: A derivative with a methyl group at the first position, exhibiting similar chemical behavior.
2,3-Dimethylazulene: Another derivative with methyl groups at the second and third positions, sharing similar reactivity.
Uniqueness: this compound is unique due to the presence of the ethenyl group, which imparts distinct electronic properties and reactivity compared to other azulene derivatives. This makes it a valuable compound for studying the effects of substituents on the aromaticity and chemical behavior of azulenes.
属性
CAS 编号 |
141242-10-6 |
|---|---|
分子式 |
C14H14 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
1-ethenyl-2,3-dimethylazulene |
InChI |
InChI=1S/C14H14/c1-4-12-10(2)11(3)13-8-6-5-7-9-14(12)13/h4-9H,1H2,2-3H3 |
InChI 键 |
SNZUJWIMSLYNFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C1=CC=CC=C2)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


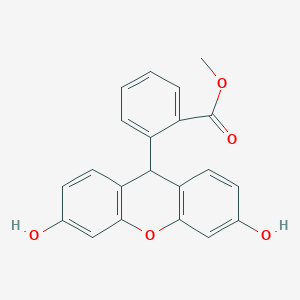
![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)
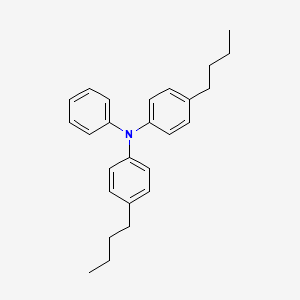
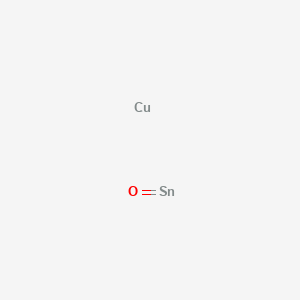
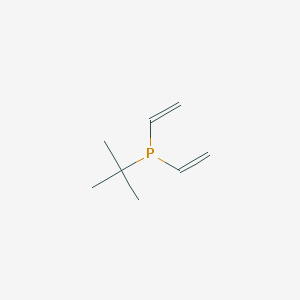
![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![4-{Dimethoxy[(propan-2-yl)oxy]silyl}-5-methyloxolan-2-one](/img/structure/B14281701.png)
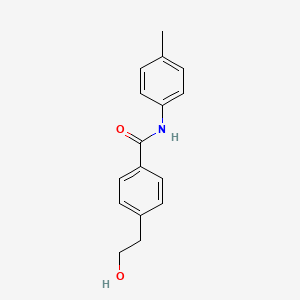
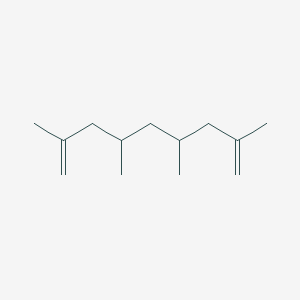
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
